
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMEM, is a synthetic compound that has shown potential in scientific research. DMEM is a member of the pyrimidine family, which is a class of organic compounds that contain a six-membered ring made up of four carbon atoms and two nitrogen atoms. DMEM has been of interest to researchers due to its unique structure and potential therapeutic applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and metastasis. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, and their inhibition by N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may contribute to its anticancer activity.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce apoptosis in cancer cells by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its potential as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and metastasis. Another advantage of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its unique structure, which may make it a useful tool for studying the structure-activity relationship of pyrimidine compounds.
One limitation of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Another limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is the further study of its potential as an anticancer agent, including in vivo studies to determine its safety and efficacy. Another direction is the study of its structure-activity relationship, which may lead to the development of more potent and selective pyrimidine compounds. Additionally, the antioxidant activity of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may make it a useful tool for studying the role of oxidative stress in disease processes.
合成法
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be synthesized using a multistep reaction process that involves the condensation of 2,4-dimethoxyaniline and 3-ethoxy-4-hydroxybenzaldehyde, followed by the addition of methyl isothiocyanate and the subsequent cyclization of the intermediate product. The final product is obtained by the addition of carboxylic acid to the cyclized intermediate. The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
特性
分子式 |
C22H25N3O5S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-5-30-18-10-13(6-9-16(18)26)20-19(12(2)23-22(31)25-20)21(27)24-15-8-7-14(28-3)11-17(15)29-4/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,31) |
InChIキー |
IAFGHSJJAGUNAI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
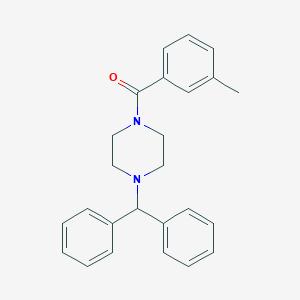
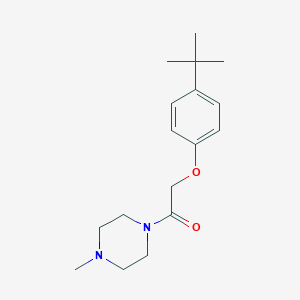
![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
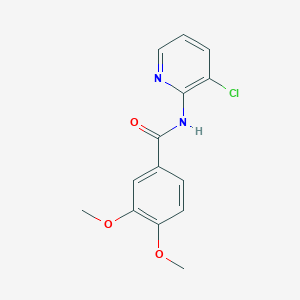
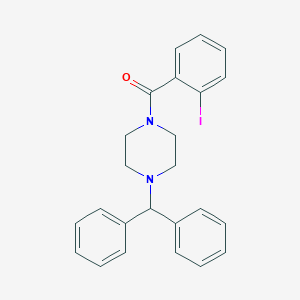
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
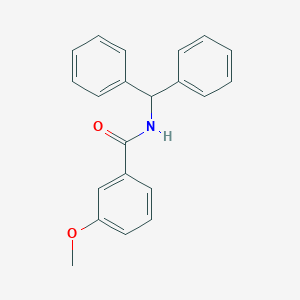
![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)